Potassium glycerophosphate trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

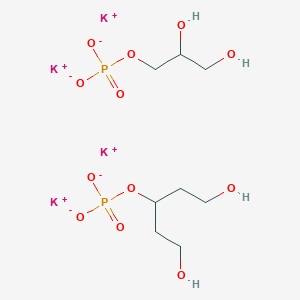

Potassium glycerophosphate trihydrate is a chemical compound with the molecular formula C3H7K2O6P·3H2O. It is a colorless to slightly yellow, viscous mass that is highly soluble in water and alkaline to phenolphthalein . This compound is often used in various applications due to its properties as a source of potassium and glycerophosphate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium glycerophosphate trihydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating glycerol and phosphoric acid to form glycerophosphoric acid, which is then neutralized with potassium hydroxide to yield potassium glycerophosphate. The trihydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The final product is often marketed as a 50-75% aqueous solution of syrupy consistency .

Chemical Reactions Analysis

Types of Reactions: Potassium glycerophosphate trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form glycerol and phosphoric acid.

Oxidation: It can be oxidized using strong oxidizing agents to produce glyceric acid and phosphoric acid.

Substitution: In substitution reactions, the glycerophosphate group can be replaced by other functional groups under specific conditions.

Major Products Formed:

Hydrolysis: Glycerol and phosphoric acid.

Oxidation: Glyceric acid and phosphoric acid.

Substitution: Various substituted glycerophosphates depending on the reagents used.

Scientific Research Applications

Potassium glycerophosphate trihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium glycerophosphate trihydrate involves its role as a source of potassium and glycerophosphate. In the body, glycerophosphate is hydrolyzed to inorganic phosphate and glycerol. The inorganic phosphate is essential for various biochemical processes, including energy production, signal transduction, and bone mineralization . Potassium ions play a crucial role in maintaining cellular function, nerve transmission, and muscle contraction .

Comparison with Similar Compounds

Sodium Glycerophosphate: Similar to potassium glycerophosphate, sodium glycerophosphate is used as a phosphate source in medical and industrial applications.

Magnesium Glycerophosphate: Used as a magnesium supplement, particularly in the treatment of magnesium deficiency.

Uniqueness: Potassium glycerophosphate trihydrate is unique due to its dual role as a source of both potassium and glycerophosphate. This dual functionality makes it particularly valuable in applications where both potassium and phosphate are required. Additionally, its high solubility and stability in aqueous solutions make it a preferred choice in various industrial and medical applications .

Properties

IUPAC Name |

tetrapotassium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O6P.C3H9O6P.4K/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;;;/q;;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRDRRBLSSWSKM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18K4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927383 |

Source

|

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319-70-6 |

Source

|

| Record name | Potassium glycerophosphate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 1,5-dihydroxypentan-3-yl phosphate 2,3-dihydroxypropyl phosphate (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B74048.png)

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)

![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)

![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)